molecular formula C17H10F2N2O4S B3119588 N-(2,4-difluorophenyl)-3-(2-nitrophenoxy)thiophene-2-carboxamide CAS No. 252027-00-2

N-(2,4-difluorophenyl)-3-(2-nitrophenoxy)thiophene-2-carboxamide

Cat. No.: B3119588
CAS No.: 252027-00-2
M. Wt: 376.3 g/mol
InChI Key: HKGNKXQMHNMFRP-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-3-(2-nitrophenoxy)thiophene-2-carboxamide is a synthetic organic compound that belongs to the class of thiophene carboxamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-3-(2-nitrophenoxy)thiophene-2-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the thiophene core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the nitrophenoxy group: This step might involve a nucleophilic substitution reaction where a nitrophenol derivative reacts with a halogenated thiophene intermediate.

    Attachment of the difluorophenyl group: This could be done via a coupling reaction, such as a Suzuki or Heck reaction, using a difluorophenyl boronic acid or halide.

    Formation of the carboxamide: The final step might involve the reaction of the carboxylic acid derivative of the thiophene with an amine to form the carboxamide.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and catalytic processes.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-difluorophenyl)-3-(2-nitrophenoxy)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenoxy group can be oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst.

    Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).

Major Products

    Oxidation: Formation of nitrophenol derivatives.

    Reduction: Formation of aminophenoxy derivatives.

    Substitution: Formation of halogenated difluorophenyl derivatives.

Scientific Research Applications

    Medicinal Chemistry: As a potential drug candidate for targeting specific biological pathways.

    Materials Science: As a component in organic semiconductors or photovoltaic materials.

    Organic Electronics: In the development of organic light-emitting diodes (OLEDs) or field-effect transistors (OFETs).

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-3-(2-nitrophenoxy)thiophene-2-carboxamide would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. In materials science, its electronic properties would be crucial, involving charge transport and light absorption/emission processes.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-difluorophenyl)-3-(2-methoxyphenoxy)thiophene-2-carboxamide: Similar structure with a methoxy group instead of a nitro group.

    N-(2,4-difluorophenyl)-3-(2-chlorophenoxy)thiophene-2-carboxamide: Similar structure with a chloro group instead of a nitro group.

Uniqueness

N-(2,4-difluorophenyl)-3-(2-nitrophenoxy)thiophene-2-carboxamide is unique due to the presence of both the nitrophenoxy and difluorophenyl groups, which can impart distinct electronic and steric properties, potentially leading to unique reactivity and applications.

Properties

IUPAC Name

N-(2,4-difluorophenyl)-3-(2-nitrophenoxy)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10F2N2O4S/c18-10-5-6-12(11(19)9-10)20-17(22)16-15(7-8-26-16)25-14-4-2-1-3-13(14)21(23)24/h1-9H,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKGNKXQMHNMFRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])OC2=C(SC=C2)C(=O)NC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10F2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401171191
Record name N-(2,4-Difluorophenyl)-3-(2-nitrophenoxy)-2-thiophenecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401171191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

252027-00-2
Record name N-(2,4-Difluorophenyl)-3-(2-nitrophenoxy)-2-thiophenecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=252027-00-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2,4-Difluorophenyl)-3-(2-nitrophenoxy)-2-thiophenecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401171191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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